4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate
Description
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate is a pyridinium-based ionic compound featuring a methoxy (-OCH₃) and a carbonitrile (-CN) substituent on the pyridinium ring, paired with a tetrafluoroborate (BF₄⁻) counterion. The tetrafluoroborate anion is widely utilized in ionic liquids, catalysis, and materials science due to its moderate Lewis acidity, thermal stability, and compatibility with organic cations .
Properties
Molecular Formula |
C7H7BF4N2O |
|---|---|
Molecular Weight |
221.95 g/mol |
IUPAC Name |
4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate |
InChI |
InChI=1S/C7H7N2O.BF4/c1-10-7-2-4-9(6-8)5-3-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 |
InChI Key |
LNNMBIDDCAEWQH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=[N+](C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
Trimethyloxonium tetrafluoroborate (Me$$3$$O$$^+$$BF$$4^-$$) serves as a potent methylating agent for hydroxyl groups under mild conditions. The target compound’s methoxy group is introduced via methylation of a hydroxylated precursor, 4-hydroxypyridine-1-carbonitrile , in anhydrous dichloromethane. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic methyl group of the oxonium salt, displacing tetrafluoroborate (BF$$_4^-$$) as the counterion.
Representative Procedure :
- Dissolve 4-hydroxypyridine-1-carbonitrile (1.0 equiv) in anhydrous dichloromethane.
- Add Trimethyloxonium tetrafluoroborate (1.2 equiv) at 0°C under nitrogen.
- Stir at room temperature for 12–16 hours.
- Quench with saturated aqueous NaHCO$$_3$$, extract with dichloromethane, and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Reaction Time | 12–16 h |
| Temperature | 25°C |
Challenges and Optimizations
- Precursor Accessibility : Synthesizing 4-hydroxypyridine-1-carbonitrile requires cyanation of 4-hydroxypyridine. This is achieved via nucleophilic substitution using KCN in DMF at 80°C (yield: 65–70%).
- Side Reactions : Over-methylation is mitigated by controlling stoichiometry and temperature.
Quaternization and Anion Exchange Strategies
Direct Quaternization with Cyanating Agents
Pyridine derivatives undergo quaternization using cyanogen bromide (BrCN), forming 4-methoxypyridin-1-ium bromide cyanide , followed by anion exchange with NaBF$$_4$$:
- React 4-methoxypyridine with BrCN (1.1 equiv) in acetonitrile at 50°C.
- Isolate the bromide salt via crystallization.
- Dissolve in water and add NaBF$$_4$$ (1.5 equiv) to precipitate NaBr.
- Recover the tetrafluoroborate salt by evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Quaternization) | 75–80% |
| Anion Exchange Efficiency | >90% |
Alternative Cyanating Agents
Trimethylsilyl cyanide (TMSCN) with BF$$_3$$-etherate facilitates safer cyanation without toxic gases:
- Mix 4-methoxypyridine , TMSCN (1.2 equiv), and BF$$_3$$-etherate (0.1 equiv) in dichloromethane.
- Stir at 25°C for 24 hours.
- Hydrolyze with water and extract the product.
One-Pot Synthesis via Sequential Functionalization
A streamlined approach combines methylation, cyanation, and anion exchange in a single reactor:
- Methylate 4-hydroxypyridine with Trimethyloxonium tetrafluoroborate.
- Add TMSCN and BF$$_3$$-etherate to the same vessel.
- Stir for 24 hours, then introduce NaBF$$_4$$ for anion exchange.
Advantages :
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Purity: ≥98% (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient).
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 4-methoxypyridin-1-ium-1-carbonitrile;tetrafluoroborate exerts its effects involves its interaction with nucleophilic sites on target molecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Tetrafluoroborate (BF₄⁻) vs. Chloride (Cl⁻)
- Ionic Liquid Crystals : [C₁₂C₁im][BF₄] (1-dodecyl-3-methylimidazolium tetrafluoroborate) forms an isotropic liquid at room temperature, whereas [C₁₂C₁im]Cl exhibits a stable smectic phase over a 100 K range. This difference arises from the higher charge density of Cl⁻, which enhances electrostatic interactions and stabilizes layered structures .
- Hydrogen Bonding : BF₄⁻ forms weaker hydrogen bonds compared to Cl⁻, making it less effective in stabilizing ordered phases but more suitable for hydrophobic applications .
Tetrafluoroborate (BF₄⁻) vs. Hexafluorophosphate (PF₆⁻)
- Hydrolysis Stability : BF₄⁻ is more prone to hydrolysis than PF₆⁻, particularly in aqueous imidazolium ionic liquids. Hydrolysis products (e.g., HF) can affect catalytic activity and material stability .
- Hydrogen Bonding : BF₄⁻ participates in stronger hydrogen bonds compared to PF₆⁻, influencing solvation dynamics and ion pairing in solution .
Tetrafluoroborate (BF₄⁻) vs. Triflate (TfO⁻)
- Binding Affinity : In supramolecular host-guest systems, BF₄⁻ binds more strongly than TfO⁻ due to its smaller size and better fit within molecular cavities. Cooperative binding between BF₄⁻ and TfO⁻ has also been observed .
Cation Substituent Effects
Methoxy Substituents
- Catalytic Activity : In triazolium salts, ortho-methoxy groups on aryl substituents reduce the rate of C(3)-H/D exchange compared to isopropoxy or unsubstituted analogs. This steric and electronic modulation could parallel effects in methoxypyridinium systems .
- Wood Preservation : 4-Methoxytrityl tetrafluoroborate demonstrates termite resistance in treated wood but fails to protect against fungal decay, highlighting the role of methoxy groups in selective bioactivity .
Carbonitrile Substituents
While direct data are unavailable, carbonitrile groups in related compounds enhance electrophilicity and participate in nucleophilic reactions. In pyridinium salts, such groups may influence solubility and redox behavior.
Structural Analogues in Ionic Liquids
Pyridinium-based ionic liquids with BF₄⁻ exhibit tunable properties based on alkyl chain length and substituents:
Biological Activity
4-Methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate is a compound that belongs to the class of ionic liquids (ILs), which have garnered significant attention for their unique properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its toxicity, effects on living organisms, and potential applications in pharmaceuticals.
Chemical Structure and Properties
4-Methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate can be represented by the following structural formula:
This compound features a pyridinium ring substituted with a methoxy group and a carbonitrile moiety, combined with a tetrafluoroborate anion. The presence of these functional groups contributes to its solubility and reactivity.
Toxicity Studies
Research has demonstrated that ionic liquids, including 4-methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate, exhibit varying degrees of toxicity towards different biological systems. A study conducted by Costa et al. evaluated the toxicity of several ILs using the A. fischeri assay, revealing that pyridinium-based ILs generally present higher toxicity compared to imidazolium-based counterparts. Specifically, 4-methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate showed an effective concentration (EC50) of approximately 2.44 μM, indicating significant toxicity towards aquatic organisms .
The mechanisms underlying the toxicity of this compound are thought to involve perturbation of cellular membranes and oxidative stress induction. Studies suggest that the lipophilicity of the cation plays a crucial role in membrane interaction, leading to cellular damage and death in exposed organisms .
Case Studies
- Aquatic Toxicity : In a comparative study, 4-methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate was tested against various aquatic species, including Daphnia magna and E. coli. Results indicated that exposure led to significant mortality rates in both species, with higher concentrations correlating with increased lethality .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against pathogenic bacteria. The findings suggested that it possesses notable antibacterial activity, particularly against Gram-negative bacteria such as E. coli, further supporting its potential as a biocide in agricultural applications .
Comparative Analysis of Biological Activities
The following table summarizes key biological activities and toxicological data for 4-methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate compared to other similar ionic liquids:
| Compound | EC50 (μM) | Toxicity Level | Antimicrobial Activity |
|---|---|---|---|
| 4-Methoxypyridin-1-ium-1-carbonitrile; BF4 | 2.44 | Moderate to High | Positive |
| 1-butyl-3-methylimidazolium tetrafluoroborate | 3.46 | Moderate | Negative |
| 1-ethyl-3-methylimidazolium acetate | 3.83 | Moderate | Positive |
This table illustrates that while 4-methoxypyridin-1-ium-1-carbonitrile; tetrafluoroborate exhibits considerable toxicity and antimicrobial properties, other ILs may vary in their biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-methoxypyridin-1-ium-1-carbonitrile tetrafluoroborate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves quaternization of 4-methoxypyridine with a cyanating agent (e.g., cyanogen bromide) followed by anion exchange with tetrafluoroboric acid. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the nitrile group) .
- Solvent : Polar aprotic solvents like acetonitrile or dichloromethane enhance ion pairing and reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity. Monitor by TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyridinium structure and substituents (e.g., methoxy and carbonitrile groups). F NMR verifies the tetrafluoroborate anion .
- X-ray Crystallography : Single-crystal analysis resolves bond angles, cation-anion interactions, and hydrogen-bonding networks (e.g., mean C–C bond length: ~1.49 Å) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm) and BF (~1050 cm) confirm functional groups .
Advanced Research Questions
Q. How does the electron-withdrawing carbonitrile substituent influence the compound’s reactivity in catalytic or electrochemical applications?
- Methodological Answer :
- Electronic Effects : The carbonitrile group increases the pyridinium ring’s electrophilicity, enhancing its role as a Lewis acid catalyst. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals .
- Electrochemical Stability : Cyclic voltammetry (scan rate: 50–100 mV/s in acetonitrile) evaluates redox behavior. The nitrile group may stabilize radical intermediates, affecting electron-transfer kinetics .
Q. What impurities are commonly observed during synthesis, and how can they be mitigated?
- Methodological Answer :
- Common Impurities :
- Unreacted 4-methoxypyridine : Detectable via H NMR (δ 6.8–7.2 ppm for aromatic protons). Remove via acid-base extraction .
- Hydrolysis products (e.g., carboxylic acids): IR monitoring (loss of C≡N peak) and ion-exchange chromatography mitigate this .
- Quality Control : LC-MS with electrospray ionization identifies trace impurities (<0.1% w/w) .
Q. How does the compound’s stability under varying temperatures and humidity impact experimental design?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA, heating rate: 10°C/min) shows decomposition onset at ~200°C. Store at –20°C in desiccators to prevent moisture absorption .
- Hydrolytic Sensitivity : Kinetic studies in DO (monitored by F NMR) reveal BF anion stability. Use anhydrous solvents for moisture-sensitive reactions .
Q. What computational approaches are suitable for modeling this compound’s interaction with biomolecules or solvents?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation in ionic liquids (e.g., [BMIM][BF]) using OPLS-AA force fields. Analyze radial distribution functions for cation-anion pairing .
- Docking Studies : AutoDock Vina predicts binding affinities with enzymes (e.g., cytochrome P450) by optimizing hydrogen bonds with the methoxy group .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes static vs. dynamic disorder in crystals. For example, broadening of methoxy protons at low temperatures indicates restricted rotation .
- Complementary Techniques : Pair solid-state NMR with X-ray data to reconcile discrepancies in bond lengths or angles .
Q. What safety protocols are critical when handling this compound in catalytic or biological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
